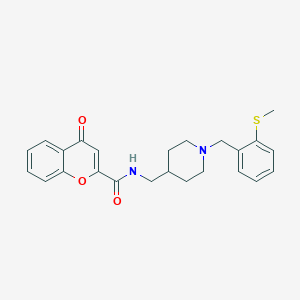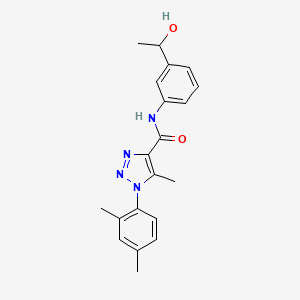![molecular formula C18H20N2O2S B3011629 2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 443122-24-5](/img/structure/B3011629.png)
2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" is a derivative of tetrahydrobenzo[b]thiophene, which is a scaffold found in various chemical compounds with potential biological activities. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential for biological activity.
Synthesis Analysis
The synthesis of related tetrahydrobenzo[b]thiophene derivatives has been reported in several studies. For instance, an efficient aromatization of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates to produce alkyl 2-aminobenzo[b]thiophene-3-carboxylates was achieved using dimethyl sulfoxide catalyzed by p-toluenesulfonic acid, yielding excellent results . Another study described a simple method for preparing alkyl 2-aminobenzo[b]thiophene-3-carboxylates through dehydrogenation under an air atmosphere, also yielding good to excellent results . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of tetrahydrobenzo[b]thiophene derivatives has been extensively studied. For example, a series of N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides with different substituents on the benzamide ring were synthesized and structurally characterized, revealing that the fused six-membered ring adopts a half-chair conformation and can exhibit conformational disorder . This information could be relevant to understanding the molecular structure of "2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide".
Chemical Reactions Analysis
The chemical reactivity of tetrahydrobenzo[b]thiophene derivatives has been explored in various contexts. For instance, the Friedel-Crafts acylation of 3-carboxymethylbenzo[b]thiophenes has been studied, showing the formation of different isomeric products and providing insights into regioselectivity . This knowledge could be applied to predict the chemical reactions that "2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydrobenzo[b]thiophene derivatives can vary widely depending on their specific structure. For example, the antimicrobial and docking studies of certain thiophene-2-carboxamides have been reported, indicating the importance of the thiophene ring and its substituents in biological activity . Additionally, the anti-rheumatic potential of a related compound and its metal complexes was evaluated, showing significant effects in an in vivo model . These studies suggest that "2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" may also possess interesting biological properties.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and characterization of derivatives related to 2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have been widely reported. These compounds are synthesized through various chemical reactions, including condensation and hydrolysis, and characterized using techniques like IR, 1HNMR, 13C-NMR, Mass, and elemental analysis (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial and Anticancer Activities
- Certain derivatives have demonstrated significant antimicrobial and anticancer activities. For instance, novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors showed promising anticancer activity against colon HCT-116 human cancer cell line (Abdel-Motaal, Alanzy, & Asem, 2020). Additionally, tetrahydrobenzo[b]thiophen-2-yl)-N, N-dimethylformamidine derivatives exhibited good antimicrobial activities against various microbes (Patil, Chavan, Toche, Bhole, & Patil, 2017).
Pharmacological Activities
- A series of novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide showed high antiarrhythmic, serotonin antagonist, and antianxiety activities, highlighting their potential as therapeutic agents (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).
Optical Properties
- The absorption and fluorescence spectra of carboxamides derived from 2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide were studied to estimate ground and excited state dipole moments, indicating potential applications in materials science (Patil, Melavanki, Kapatkar, Ayachit, & Saravanan, 2011).
Molecular Docking Studies
- Molecular docking studies have been utilized to predict the interaction of thiophene derivatives with biological targets, aiding in the understanding of their potential therapeutic mechanisms (Talupur, Satheesh, & Chandrasekhar, 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(3,4-dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-10-7-8-12(9-11(10)2)17(22)20-18-15(16(19)21)13-5-3-4-6-14(13)23-18/h7-9H,3-6H2,1-2H3,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPZHXJUKNELLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

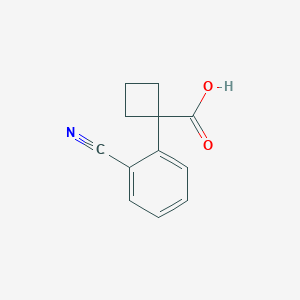
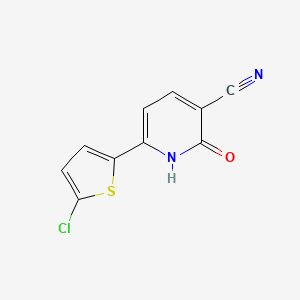
![2-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3011550.png)

![3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B3011552.png)
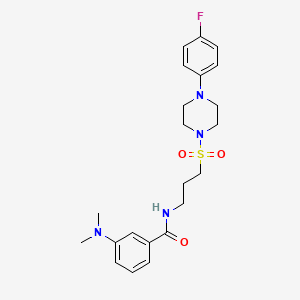
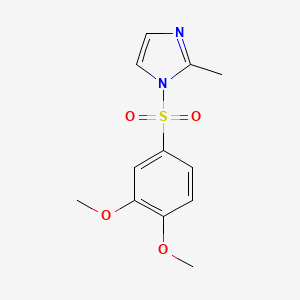
![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)pyrimidine-4-carboxamide](/img/structure/B3011559.png)
![(2,4-dichlorophenyl)methyl (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B3011560.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3011561.png)
![2-methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B3011562.png)
![4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B3011563.png)
